

In Vivo Target Engagement of CREBBP-IN-9: A Comparative Analysis

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Compound of Interest		
Compound Name:	CREBBP-IN-9	
Cat. No.:	B606809	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vivo target engagement biomarkers for the CREBBP inhibitor, CREBBP-IN-9 (also known as CPI-1612), and its alternatives. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.

CREBBP (CREB-binding protein) and its close homolog EP300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. Small molecule inhibitors targeting the catalytic activity of CREBBP/EP300 have emerged as promising anti-cancer agents. A key aspect of their preclinical development is the demonstration of target engagement in vivo, primarily through the measurement of histone acetylation marks. This guide focuses on **CREBBP-IN-9** and provides a comparison with the alternative CREBBP/EP300 inhibitor, A-485.

Quantitative Comparison of In Vivo Target Engagement

The following table summarizes the in vivo effects of **CREBBP-IN-9** and A-485 on tumor growth and key pharmacodynamic biomarkers.

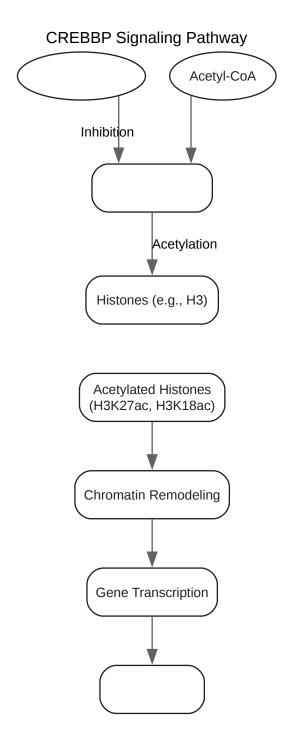


Feature	CREBBP-IN-9 (CPI-1612)	A-485
Primary Target Engagement Biomarker	Acetylation of Histone H3 at Lysine 27 (H3K27ac) and Lysine 18 (H3K18ac)	Acetylation of Histone H3 at Lysine 27 (H3K27ac) and Lysine 18 (H3K18ac)
Animal Model	JEKO-1 mantle cell lymphoma xenograft (mouse)	Castration-resistant prostate cancer (CRPC) xenograft (mouse)
Dosing Regimen	0.5 mg/kg, oral (PO), twice daily	100 mg/kg, intraperitoneal (IP), twice daily
Tumor Growth Inhibition (TGI)	67%[1][2]	54%[3]
In Vivo Biomarker Modulation (Tumor)	Concomitant reduction of H3K18ac in tumor tissue.[1][2]	Decrease in c-Myc protein levels after 7 days of dosing.[3]
In Vivo Biomarker Modulation (Surrogate Tissue)	Dose-dependent reduction of H3K27ac in peripheral blood mononuclear cells (PBMCs).[1]	Not explicitly reported.
Reference	Wilson et al. (2020)[1]	Lasko et al. (2017)[3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to assess target engagement, the following diagrams illustrate the CREBBP signaling pathway and a typical experimental workflow for in vivo studies.



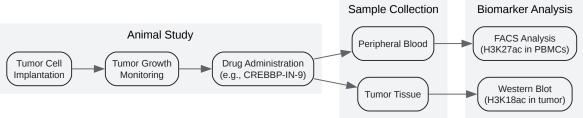


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A diagram illustrating the inhibition of CREBBP by CREBBP-IN-9.



In Vivo Target Engagement Workflow



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